2-Methylmalonoyl carnitine

Metabolomics LC-MS/MS Analytical Chemistry

Accurate differential diagnosis of methylmalonic acidemia (MMA) vs. succinyl-CoA synthetase deficiency is impossible without resolving isobaric interference at the C4DC signal (m/z 262→85) in newborn screening. This pure 2-methylmalonoyl carnitine standard enables precise retention time alignment and isomer-specific LC-MS/MS method validation. - Eliminates false-positive C4DC elevations by separating methylmalonylcarnitine from succinylcarnitine. - Essential for second-tier assays following initial FIA-MS/MS screening. - Supplied with full Certificate of Analysis; available in 5-100 mg packs with competitive bulk pricing and rapid global dispatch.

Molecular Formula C18H32N2O8
Molecular Weight 404.5 g/mol
Cat. No. B13734835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylmalonoyl carnitine
Molecular FormulaC18H32N2O8
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3
InChIKeyQKHVLWROSZPHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylmalonoyl Carnitine Procurement Guide: A Specialized Acylcarnitine Standard for Metabolic Diagnostics


2-Methylmalonoyl carnitine (CAS 149181-64-6, PubChem CID 87407127) is a dicarboxylic acylcarnitine characterized by a methylmalonyl group esterified to L-carnitine [1]. It belongs to the class of organic compounds known as acyl carnitines, which are essential intermediates in fatty acid transport and mitochondrial β-oxidation [1]. This compound is not a common commodity chemical but is a specialized analytical standard primarily employed in clinical metabolomics for the diagnosis and monitoring of inherited metabolic disorders, particularly methylmalonic acidemia (MMA) and related organic acidurias [2].

Why Generic Substitution Fails: The Critical Need for 2-Methylmalonoyl Carnitine in Isobaric Differentiation


The primary driver for procuring 2-methylmalonoyl carnitine, rather than a generic acylcarnitine mix or a related compound, stems from the analytical challenge of isobaric interference. In standard flow-injection tandem mass spectrometry (FIA-MS/MS) used in newborn screening, this compound is isobaric with its structural isomer succinylcarnitine (both have an m/z 262→85 transition for C4-dicarboxylylcarnitine, C4DC) [1]. They cannot be distinguished without a chromatographic separation step using validated standards [2]. Consequently, the use of a pure, high-purity 2-methylmalonoyl carnitine standard is mandatory to establish retention times, validate LC-MS/MS methods, and accurately differentiate between classical methylmalonic acidemia (MMA) and succinyl-CoA synthetase (SCS) deficiency—two conditions with distinct clinical management pathways that present with identical C4DC elevations in initial screening [1].

Quantitative Differential Evidence for 2-Methylmalonoyl Carnitine Procurement


Analytical Differentiation: HPLC-MS/MS LOQ Comparison for Methylmalonylcarnitine vs. Other Acylcarnitines

In a validated HPLC-MS/MS method for the simultaneous quantification of 16 acylcarnitines, the limit of quantitation (LOQ) for methylmalonylcarnitine was 0.1 µmol/L, which is higher than the 0.05 µmol/L LOQ achieved for other acylcarnitines in the same assay, including propionylcarnitine and glutarylcarnitine [1]. This indicates a lower intrinsic sensitivity for methylmalonylcarnitine under these conditions, necessitating careful method validation and the use of a high-purity standard to ensure accurate quantification at clinically relevant concentrations [1].

Metabolomics LC-MS/MS Analytical Chemistry Newborn Screening

LC-MS/MS Method Validation: Comparative Precision and Linearity for Methylmalonylcarnitine vs. Succinylcarnitine

A dedicated LC-MS/MS method for the quantification of methylmalonylcarnitine and succinylcarnitine in dried blood spots (DBS) demonstrated a lower limit of quantitation (LLOQ) of 0.025 µmol/L for both analytes [1]. The method exhibited excellent linearity with r² values of 0.9997 for methylmalonylcarnitine and 0.9995 for succinylcarnitine over a concentration range of 0.025–10 µmol/L [1]. Within-day and between-day coefficients of variation (CV) were 3.21% and 2.56% for methylmalonylcarnitine, compared to 1.94% and 3.19% for succinylcarnitine, respectively [1].

Clinical Chemistry Method Validation Inborn Errors of Metabolism Dried Blood Spot

Disease Biomarker Specificity: Methylmalonylcarnitine Elevation in MMA vs. Succinylcarnitine in SCS Deficiency

In a study of 49 patients with fatty acid oxidation defects or organic acidemias, a validated HPLC-MS/MS method was used to separate and identify acylcarnitine isomers, including methylmalonylcarnitine [1]. The method achieved within- and between-run CVs of less than 15% and recoveries between 92.7% and 117.5% [1]. Crucially, this isomer-specific approach enabled the correct diagnosis of patients with classical methylmalonic acidemia (MMA), where methylmalonylcarnitine is elevated, and distinguished them from patients with succinyl-CoA synthetase (SCS) defects, where succinylcarnitine is elevated [1].

Metabolomics Biomarker Discovery Inborn Errors of Metabolism Differential Diagnosis

Synthetic Feasibility: Standardized Preparation of Methylmalonylcarnitine via Cyclic Anhydride Route

A published synthesis route for dicarboxylic acylcarnitines, including methylmalonylcarnitine, describes the reaction of carnitine chloride with eight equivalents of the corresponding cyclic anhydride (or isopropylidene ester) in trifluoroacetic acid solution [1]. This method was also used to prepare stable isotope-labeled analogs containing 3, 6, or 9 deuterium atoms, which serve as internal standards for mass spectrometric analysis [1]. The use of a large excess of cyclic anhydride (8 equivalents) is a specific reaction condition reported for the synthesis of methylmalonylcarnitine, differentiating it from other acylcarnitine syntheses that may use different reagents or stoichiometries [1].

Synthetic Chemistry Standard Production Acylcarnitine Synthesis Isotopic Labeling

Optimal Research and Industrial Application Scenarios for 2-Methylmalonoyl Carnitine


Newborn Screening Second-Tier Testing for C4DC Elevations

When an initial newborn screening via FIA-MS/MS shows an elevated C4DC (C4-dicarboxylylcarnitine) signal, a second-tier LC-MS/MS assay using a pure 2-methylmalonoyl carnitine standard is required to separate and quantify methylmalonylcarnitine from succinylcarnitine [1]. This differentiation is critical for guiding confirmatory testing and clinical management, as classical MMA and SCS deficiency have different prognoses and treatment approaches [2].

Clinical Metabolomics for Inborn Error of Metabolism Diagnosis

In targeted metabolomics panels for organic acidemias, 2-methylmalonoyl carnitine serves as a specific biomarker for methylmalonic acidemia (MMA). Its quantification in plasma or dried blood spots using validated LC-MS/MS methods allows for precise diagnosis and monitoring of patients with suspected or confirmed MMA, as well as for distinguishing them from related disorders like propionic acidemia [1].

Method Development and Validation for Acylcarnitine Isomer Separation

Analytical chemists developing or validating new LC-MS/MS methods for acylcarnitine profiling require a high-purity 2-methylmalonoyl carnitine standard to establish retention times, optimize chromatographic separation conditions, and generate calibration curves for accurate quantification [1]. This is especially important for laboratories seeking to implement isomer-specific assays that go beyond traditional FIA-MS/MS screening [2].

Technical Documentation Hub

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